molecular formula C21H25BrN2O3S B298679 N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Numéro de catalogue B298679
Poids moléculaire: 465.4 g/mol
Clé InChI: GGQJBMNLTDCQEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG and has since been the subject of numerous scientific studies.

Mécanisme D'action

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that can cause blood vessels to relax, which can help to reduce blood pressure. By activating sGC, N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 can increase the production of cGMP and cause blood vessels to dilate.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been shown to have a number of biochemical and physiological effects in scientific research studies. One of the most important effects of this compound is its ability to dilate blood vessels, which can help to reduce blood pressure. Additionally, N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that researchers can be confident that the effects they observe are due to the activation of sGC and not to other factors. However, one limitation of using N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Orientations Futures

There are a number of future directions for research on N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272. One area of interest is in the development of new therapies for pulmonary hypertension. Additionally, researchers are interested in exploring the potential of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Finally, there is interest in exploring the anti-inflammatory effects of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Méthodes De Synthèse

The synthesis of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-bromoaniline with cyclohexyl isocyanate to form N-(4-bromophenyl)cyclohexylcarbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide.

Applications De Recherche Scientifique

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of pulmonary hypertension. Studies have shown that N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 can dilate blood vessels in the lungs, which can help to reduce the symptoms of pulmonary hypertension.

Propriétés

Nom du produit

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Formule moléculaire

C21H25BrN2O3S

Poids moléculaire

465.4 g/mol

Nom IUPAC

N-(4-bromophenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C21H25BrN2O3S/c1-16-7-13-20(14-8-16)28(26,27)24(19-5-3-2-4-6-19)15-21(25)23-18-11-9-17(22)10-12-18/h7-14,19H,2-6,15H2,1H3,(H,23,25)

Clé InChI

GGQJBMNLTDCQEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3CCCCC3

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.